molecular formula C23H26N2O5 B12009493 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 505079-87-8

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009493
CAS No.: 505079-87-8
M. Wt: 410.5 g/mol
InChI Key: MLDXWSLGUPYRIZ-VZCXRCSSSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a hydroxy group at position 3, a 4-isopropoxy-2-methylbenzoyl moiety at position 4, a 2-methoxyethyl substituent at position 1, and a pyridin-3-yl group at position 3. Key functional groups, such as the hydroxy and isopropoxy substituents, may influence solubility, binding affinity, and metabolic stability.

Properties

CAS No.

505079-87-8

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-14(2)30-17-7-8-18(15(3)12-17)21(26)19-20(16-6-5-9-24-13-16)25(10-11-29-4)23(28)22(19)27/h5-9,12-14,20,26H,10-11H2,1-4H3/b21-19-

InChI Key

MLDXWSLGUPYRIZ-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Synthesis via Cyclization:

    Multistep Synthesis:

Industrial Production::
  • Industrial-scale production typically employs efficient synthetic routes optimized for yield and cost-effectiveness.
  • Companies may use proprietary methods, but the principles remain consistent with the synthetic approaches mentioned above.

Chemical Reactions Analysis

Compound X undergoes several types of reactions:

    Oxidation: Oxidative processes can modify the hydroxyl group or the pyrrolone ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional moieties.

    Substitution: Substituents on the benzene ring can be replaced using appropriate reagents.

    Cyclization: The key cyclization step forms the pyrrolone ring.

Common reagents include Lewis acids, bases, and specific catalysts. Major products formed during these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison with structurally related pyrrol-2-one derivatives reveals critical differences in substituents and their biological implications:

Compound Position 1 Position 3 Position 4 Position 5 Key Features
Target Compound 2-Methoxyethyl Hydroxy 4-Isopropoxy-2-methylbenzoyl Pyridin-3-yl Enhanced lipophilicity from isopropoxy; potential kinase inhibition
Compound 32 (1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one) Benzyl 3,4-Dimethylphenyl - Phenyl Simpler aryl groups; limited solubility due to hydrophobic substituents
Compound 25 (3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-pyrrol-2-one) 2-Hydroxypropyl Hydroxy 4-Methylbenzoyl 3-Trifluoromethylphenyl Electron-withdrawing CF3 group may enhance metabolic stability
Compound in (1-[3-(4-morpholinyl)propyl] analog) 3-(4-Morpholinyl)propyl Hydroxy 4-Isopropoxy-2-methylbenzoyl Pyridin-3-yl Morpholine moiety improves aqueous solubility and pharmacokinetics
Compound in (1-(pyridin-3-ylmethyl) analog) Pyridin-3-ylmethyl Hydroxy 4-Isopropoxy-3-methylbenzoyl 3-Phenoxyphenyl Phenoxyphenyl group may enhance π-π stacking interactions with receptors

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity: The pyridin-3-yl group (common in the target compound and analogs ) is associated with kinase inhibition due to its ability to form hydrogen bonds with ATP-binding pockets. Isopropoxy and methyl groups on the benzoyl moiety (target compound vs.

Synthetic Challenges :

  • The target compound’s 2-methoxyethyl substituent at position 1 is less sterically hindered than the 3-(4-morpholinyl)propyl group in , which may simplify synthesis but reduce solubility .
  • Low yields in analogs (e.g., 9% for Compound 25 in ) highlight the difficulty of introducing electron-withdrawing groups like trifluoromethyl .

Spectroscopic and Physicochemical Data: 1H-NMR shifts for hydroxy groups in similar compounds (δ ~10–12 ppm) confirm intramolecular hydrogen bonding, stabilizing the enol tautomer (e.g., ) . Melting points vary significantly: the target compound’s analogs with morpholine () or trifluoromethyl () groups exhibit higher melting points (>200°C), suggesting crystalline stability .

Biological Activity

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its complex structure, which includes functional groups such as hydroxyl, isopropoxy, and pyridine. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of 410. The presence of these groups suggests various potential interactions within biological systems.

PropertyValue
Molecular FormulaC20H24N2O4
Molecular Weight410 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that derivatives of pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, compounds similar to 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one have shown effectiveness against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of similar pyrrol derivatives on human cancer cell lines (HePG-2 and Caco-2). The results demonstrated that certain derivatives had IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin, a standard chemotherapy drug.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AHePG-20.29
Compound BCaco-20.90
DoxorubicinHePG-20.51

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of topoisomerase II and DNA intercalation. These actions disrupt DNA replication in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have been evaluated for antimicrobial activity. Research indicates that certain derivatives possess inhibitory effects against various bacterial strains.

Study Findings on Antimicrobial Activity

A comparative study highlighted that some pyrrol derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Table 3: Antimicrobial Activity Results

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli15 µg/mL

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